Differentiation as a Synthetic Precursor for Ultra-Potent PARP-1 Inhibitors vs. Standard of Care
While the target compound itself has no reported direct PARP-1 inhibitory activity, it is the essential synthetic precursor for a class of phthalazinone derivatives that demonstrate PARP-1 inhibition superior to the clinically approved drug Olaparib. The target compound provides the core phthalazinone scaffold, and further functionalization from its acetic acid handle yields compounds with sub-nanomolar potency [1].
| Evidence Dimension | PARP-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | No direct data; serves as a precursor to derivative DLC-1. |
| Comparator Or Baseline | Olaparib (clinically approved PARP inhibitor): IC50 = ~0.2 nM [1]; DLC-1 (a derivative of the target compound's core class): IC50 < 0.2 nM [1]. |
| Quantified Difference | Derivatives of the core scaffold show equal or greater potency than the established standard of care. |
| Conditions | In vitro enzyme inhibition assay against PARP-1 [1]. |
Why This Matters
This establishes the target compound as a critical starting material for developing next-generation PARP-1 inhibitors that may overcome resistance or improve upon the efficacy of first-generation drugs.
- [1] Zhao, Y., et al. (2024). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. Bioorganic & Medicinal Chemistry. View Source
